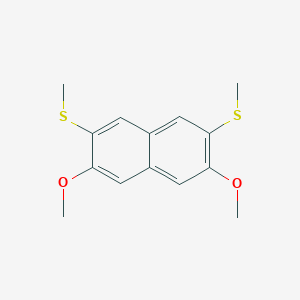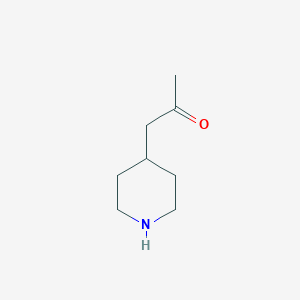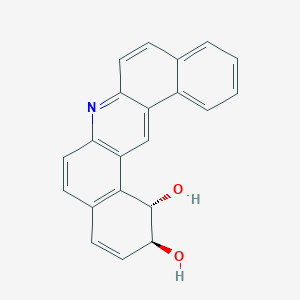
5-(Pyridin-3-yl)isoxazole
Vue d'ensemble
Description
5-(Pyridin-3-yl)isoxazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Activité antifongique
Le composé « 5-(Pyridin-3-yl)isoxazole » a été synthétisé efficacement via une cycloaddition 1,3-dipolaire utilisant ZnCl2 . Ces composés synthétisés ont démontré une activité antifongique puissante in vitro contre Candida albicans et Aspergillus fumigatus .
Chimie médicinale
Les isoxazoles, y compris « this compound », sont utilisés comme composés biologiquement actifs en chimie médicinale . Ils possèdent différents types d'activité biologique tels que l'antimicrobien, l'antiviral, l'antitumoral, l'anti-inflammatoire, l'immunomodulateur, l'anticonvulsivant, l'antidiabétique, etc. .
Découverte de médicaments
L'isoxazole, un pharmacophore hétérocyclique à cinq chaînons, est largement utilisé comme partie essentielle dans la recherche sur la découverte de médicaments . La structure principale de l'isoxazole a été trouvée dans de nombreux médicaments tels que le sulfaméthoxazole qui agit comme un antibiotique, le muscimol qui agit comme un GABAA, l'acide iboténique qui agit comme une neurotoxine, le parécoxib qui agit comme un inhibiteur de la COX2, et la leflunomide qui agit comme un agent immunosuppresseur .
Activité anticancéreuse
Les isoxazoles fusionnés, y compris « this compound », ont montré leur potentiel thérapeutique comme agents anticancéreux .
Activité antibactérienne
Les isoxazoles fusionnés ont également montré leur potentiel thérapeutique comme agents antibactériens .
Activité antituberculeuse
Les isoxazoles fusionnés ont démontré leur potentiel thérapeutique comme agents antituberculeux .
Activité antifongique
Les isoxazoles fusionnés ont montré leur potentiel thérapeutique comme agents antifongiques
Mécanisme D'action
Target of Action
Isoxazoles, the class of compounds to which 5-(pyridin-3-yl)isoxazole belongs, are known to interact with various biological targets due to their synthetic availability, special chemical and biological properties . They have been found to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Mode of Action
Isoxazoles are known to interact with their targets through various non-covalent interactions . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations , which could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Isoxazoles have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The physicochemical properties and drug-likeness properties of similar isoxazole derivatives have been assessed using the swissadme database
Result of Action
Isoxazoles have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of isoxazoles has been found to be influenced by reaction conditions , suggesting that environmental factors may also influence the action of this compound.
Propriétés
IUPAC Name |
5-pyridin-3-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQSKBSGAYBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102189-83-3 | |
| Record name | 3-(1,2-oxazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)











